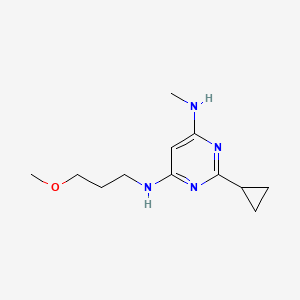
2-cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine
説明
2-cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₂N₄
- Molecular Weight : 164.21 g/mol
- CAS Number : 1513104-41-0
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets. Key areas of focus include:
- Antimicrobial Activity : Initial studies suggest that this compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research indicates potential antiproliferative effects on various cancer cell lines, including Hela (cervical cancer) and A549 (lung cancer) cells.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, possess antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values were recorded against Escherichia coli and Staphylococcus aureus, indicating effectiveness in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| S. aureus | 78.12 |
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cells. The following findings summarize its effectiveness:
- Cell Lines Tested : Hela and A549.
- Inhibitory Concentration (IC50) values were measured to assess the potency against these cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| Hela | 226 |
| A549 | 242.52 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Interaction with DNA/RNA : It may also interact with nucleic acids, disrupting replication or transcription processes.
Case Studies
- Antibacterial Study : A study conducted on various pyrimidine derivatives highlighted the effectiveness of compounds similar to this compound against methicillin-resistant strains of Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent for resistant infections.
- Anticancer Research : In vitro assays demonstrated that the compound significantly reduced cell viability in Hela and A549 cells compared to control groups, suggesting a viable pathway for further development as an anticancer drug.
特性
IUPAC Name |
2-cyclopropyl-4-N-(3-methoxypropyl)-6-N-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-13-10-8-11(14-6-3-7-17-2)16-12(15-10)9-4-5-9/h8-9H,3-7H2,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYSLECCRPXBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















